molecular formula C11H9ClN6 B11858705 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Cat. No.: B11858705
M. Wt: 260.68 g/mol
InChI Key: YXEQVVZCHZNVTQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom on the phenyl ring and the imino group on the pyrazolo[3,4-d]pyrimidine core contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization and functional group modifications. One common method includes the reaction of phenyl hydrazines with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which are then further reacted to form the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. For example, dicationic molten salts have been used as effective catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which share similar synthetic pathways with pyrazolo[3,4-d]pyrimidines .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to the presence of the chlorine atom on the phenyl ring and the imino group on the pyrazolo[3,4-d]pyrimidine core. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H9ClN6

Molecular Weight

260.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C11H9ClN6/c12-7-2-1-3-8(4-7)18-11-9(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2

InChI Key

YXEQVVZCHZNVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=N)N(C=N3)N

Origin of Product

United States

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